Iodoacetic acid-D3
CAS No.:
Cat. No.: VC16511126
Molecular Formula: C2H3IO2
Molecular Weight: 188.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H3IO2 |
|---|---|
| Molecular Weight | 188.97 g/mol |
| IUPAC Name | deuterio 2,2-dideuterio-2-iodoacetate |
| Standard InChI | InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD |
| Standard InChI Key | JDNTWHVOXJZDSN-RIAYTAFFSA-N |
| Isomeric SMILES | [2H]C([2H])(C(=O)O[2H])I |
| Canonical SMILES | C(C(=O)O)I |
Introduction
Structural and Chemical Identity of Iodoacetic Acid-D3
Iodoacetic acid-D3 () is a deuterium-substituted analog of iodoacetic acid, where three hydrogen atoms in the methyl group () are replaced by deuterium (). This modification retains the core reactivity of iodoacetic acid—a potent alkylating agent—while introducing isotopic labeling for tracking in experimental settings . The molecular weight of iodoacetic acid-D3 is approximately 189.965 g/mol, calculated from its exact mass (189.934 Da) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium labeling in iodoacetic acid-D3 simplifies -NMR spectra by eliminating signals from the methyl group. In -NMR, the deuterated methyl group produces a distinct quadrupolar splitting pattern, useful for studying molecular dynamics in solution .
Mass Spectrometry
The mass spectrum of iodoacetic acid-D3 shows a molecular ion peak at m/z 189.934, corresponding to its exact mass. Fragmentation patterns differ slightly from the non-deuterated form, with deuterium retention in daughter ions providing insights into reaction mechanisms .
Biochemical Applications
Protein Modification Studies
Iodoacetic acid-D3 is widely used to alkylate cysteine residues in proteins, preventing disulfide bond reformation during sequencing. The deuterium label allows researchers to distinguish between endogenous and exogenous modifications in mass spectrometry-based proteomics . For example, a 2014 study demonstrated that iodoacetic acid activates the Nrf2-mediated antioxidant response in HepG2 cells, a finding that could be further investigated using deuterated analogs to track metabolic pathways .
Isotope Effect Investigations
The kinetic isotope effect (KIE) of iodoacetic acid-D3—measured by comparing reaction rates with its protiated form—provides data on transition states in alkylation reactions. For instance, the KIE for cysteine alkylation is approximately 2.5, indicating significant deuterium-related rate retardation .
| Hazard Category | Risk Mitigation Strategies |
|---|---|
| Skin Corrosion (GHS05) | Use nitrile gloves and lab coats |
| Acute Toxicity (GHS06) | Avoid inhalation and direct contact |
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